2,4-Diisopropylbenzoic acid 2,4-Diisopropylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 108961-55-3
VCID: VC20743116
InChI: InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15)
SMILES: CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2,4-Diisopropylbenzoic acid

CAS No.: 108961-55-3

Cat. No.: VC20743116

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diisopropylbenzoic acid - 108961-55-3

CAS No. 108961-55-3
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2,4-di(propan-2-yl)benzoic acid
Standard InChI InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15)
Standard InChI Key JMDVEMBKUWIWHK-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C
Canonical SMILES CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C

Chemical Structure and Basic Properties

2,4-Diisopropylbenzoic acid is characterized by its molecular formula C₁₃H₁₈O₂, consisting of a benzoic acid backbone with two isopropyl groups positioned at the ortho (2-) and para (4-) positions relative to the carboxylic acid functional group. The presence of these bulky alkyl substituents significantly influences the compound's reactivity patterns and physical characteristics.

Structural Features

Property2,4-Diisopropylbenzoic acid2-Isopropylbenzoic acid4-Isopropylbenzoic acid
Molecular FormulaC₁₃H₁₈O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight206.28 g/mol164.201 g/mol164.2 g/mol
AppearanceWhite to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point75-78°C (estimated)61-64°CNot specified
Boiling Point~320°C (estimated)269.9±19.0°C at 760 mmHgNot specified
SolubilityLimited water solubility, soluble in organic solventsLimited water solubility, soluble in organic solventsLimited water solubility, soluble in organic solvents

Synthesis Methods

The synthesis of 2,4-Diisopropylbenzoic acid can be achieved through several synthetic routes, each with distinct advantages depending on the desired scale and available starting materials.

Friedel-Crafts Alkylation

One common approach to synthesizing 2,4-Diisopropylbenzoic acid involves Friedel-Crafts alkylation of benzoic acid. This reaction typically employs isopropyl halides as alkylating agents and Lewis acid catalysts such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction must be carefully controlled to achieve selective disubstitution at the desired positions.

Oxidation of 2,4-Diisopropylbenzaldehyde

Another viable synthetic route involves the oxidation of 2,4-Diisopropylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). This approach offers a more selective path to the desired product when the appropriately substituted benzaldehyde is available.

Carboxylation of 1,3-Diisopropylbenzene

The carboxylation of 1,3-Diisopropylbenzene represents a third synthetic strategy, typically employing a strong base such as n-butyllithium followed by treatment with carbon dioxide and subsequent acidification. This method can provide a more direct route to the desired product from readily available starting materials.

Physical Properties

The physical properties of 2,4-Diisopropylbenzoic acid are influenced by both the carboxylic acid functionality and the presence of the two isopropyl substituents.

Spectroscopic Characteristics

The spectroscopic properties of 2,4-Diisopropylbenzoic acid include distinctive infrared absorption bands for the carboxylic acid group (typically around 1680-1700 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching). In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the compound exhibits characteristic signals for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups.

Chemical Reactivity

The chemical behavior of 2,4-Diisopropylbenzoic acid is governed by the reactivity of its carboxylic acid functional group and the influence of the isopropyl substituents on the aromatic ring.

Carboxylic Acid Reactions

2,4-Diisopropylbenzoic acid undergoes typical carboxylic acid reactions, including:

  • Esterification with alcohols to form the corresponding esters

  • Conversion to acid chlorides using reagents such as thionyl chloride (SOCl₂)

  • Formation of amides through reaction with amines

  • Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄)

Aromatic Ring Modifications

Applications and Uses

2,4-Diisopropylbenzoic acid finds applications across several fields due to its unique structural features.

Synthetic Intermediates

The compound serves as an important building block in organic synthesis, particularly in the preparation of more complex aromatic compounds. The carboxylic acid functionality provides a versatile handle for further derivatization, while the isopropyl groups can impart specific structural and physical properties to the resulting compounds.

Materials Science

Benzoic acid derivatives with isopropyl substituents can be utilized in materials science applications, including polymer synthesis and modification. The structural features of 2,4-Diisopropylbenzoic acid may make it suitable for incorporation into specialty polymers or as a precursor for materials with specific thermal or mechanical properties.

Structural Comparison with Related Compounds

Understanding 2,4-Diisopropylbenzoic acid in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Mono-substituted Analogs

Compared to 2-Isopropylbenzoic acid and 4-Isopropylbenzoic acid, the disubstituted 2,4-Diisopropylbenzoic acid exhibits increased hydrophobicity and altered acidity. The 2-isopropyl group in 2-Isopropylbenzoic acid has a melting point of 61-64°C and a boiling point of approximately 270°C at atmospheric pressure . The disubstituted variant would be expected to have different physical properties due to the additional isopropyl group.

Comparison with Other Disubstituted Benzoic Acids

The physical and chemical properties of 2,4-Diisopropylbenzoic acid can be compared with other disubstituted benzoic acids, such as 4-Hydroxy-3,5-diisopropylbenzoic acid, which contains two isopropyl groups at different positions and an additional hydroxyl group . The presence of the hydroxyl group significantly alters the compound's properties, including increased polarity and hydrogen-bonding capability.

Research Significance and Future Directions

The continued investigation of 2,4-Diisopropylbenzoic acid and related compounds holds promise for advancing several areas of chemical research.

Structure-Activity Relationship Studies

The specific substitution pattern of 2,4-Diisopropylbenzoic acid makes it valuable for structure-activity relationship studies in medicinal chemistry. The positioning of the isopropyl groups can significantly influence the binding interactions of derivatives with biological targets.

Green Chemistry Approaches

Developing more environmentally friendly methods for synthesizing 2,4-Diisopropylbenzoic acid represents an important area for future research. This could include catalytic processes that reduce waste generation or alternative synthetic routes that employ renewable starting materials.

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